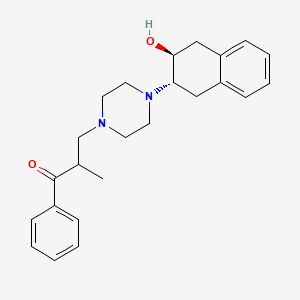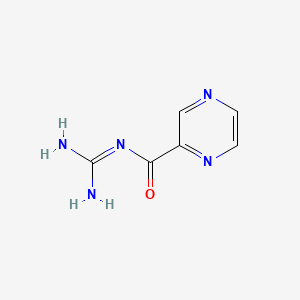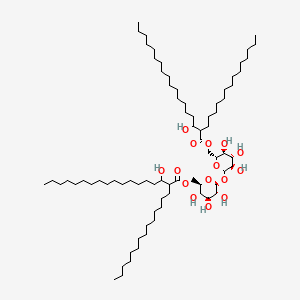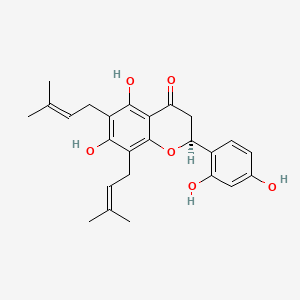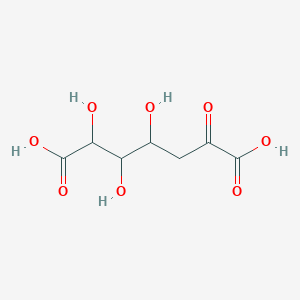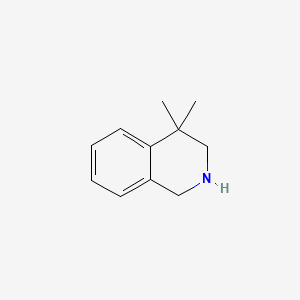
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
説明
Synthesis Analysis
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions . The classical ways to obtain tetrahydroisoquinoline structure utilize arylethylamines containing electron-donating substituents; these are Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular formula of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis
The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent years . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly noteworthy .科学的研究の応用
Medicinal Chemistry and Biological Activities
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: and its analogs are significant in medicinal chemistry due to their diverse biological activities. They have been studied for their potential against various infective pathogens and neurodegenerative disorders . The structural–activity relationship (SAR) of these compounds is crucial for understanding their mechanism of action and enhancing their biological efficacy.
Synthesis of Chiral Pharmaceutical Compounds
The compound serves as a building block in the synthesis of optically pure tetrahydroisoquinoline carboxylic acids, which are vital for creating natural products and pharmaceuticals . These chiral compounds are essential for drug development, particularly for treatments requiring specific stereochemistry.
Neurodegenerative Disease Research
Isoquinoline derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline , have been implicated in research related to Parkinson’s disease. They are studied for their role in the formation of Lewy bodies and their potential as inhibitors of enzymes like catechol-O-methyltransferase .
Development of Sustainable Polymers
Research has explored the use of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline in the synthesis of degradable and chemically recyclable polymers . These polymers can degrade into raw ingredients or useful oligomers, contributing to sustainability and economic value.
Antiviral Research
Tetrahydroisoquinoline derivatives have been evaluated as potent inhibitors of influenza virus polymerase acidic (PA) endonuclease domain . This application is particularly relevant in the context of antiviral drug development.
Anti-Inflammatory and Anticancer Studies
The compound’s derivatives have been identified as ‘privileged scaffolds’ for the design and synthesis of biologically active molecules with anti-inflammatory, antiviral, antifungal, and anticancer properties .
Synthesis of Natural Alkaloid Derivatives
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: is used in the synthesis of derivatives of natural alkaloids, which have a broad spectrum of biological activity and are employed in various therapeutic areas .
Drug Design and Discovery
The compound is a key scaffold in drug design, aiding in the identification and creation of novel biologically active derivatives. Its versatility makes it a valuable asset in the discovery of new therapeutic agents .
作用機序
Mode of Action
DTIQ’s interaction with the dopaminergic system is believed to be key to its potential therapeutic effects. It has been studied for its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . .
Biochemical Pathways
DTIQ and its derivatives are known to possess intrinsic antioxidant properties . They are involved in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . The inhibition of monoamine oxidase (MAO), free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Result of Action
The molecular and cellular effects of DTIQ’s action are primarily related to its interaction with the dopaminergic system and its antioxidant properties . It has been suggested that DTIQ may have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
将来の方向性
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZBQAJZICMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229186 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
78592-91-3 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078592913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




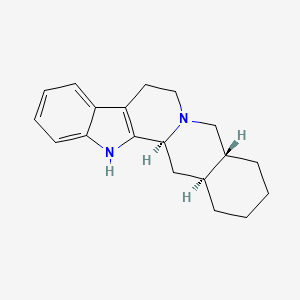


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)

